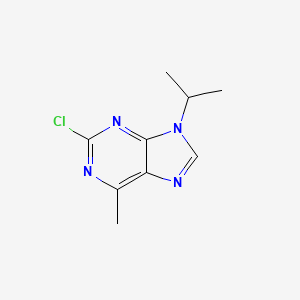![molecular formula C13H20N2O2 B6167485 benzyl N-methyl-N-[3-(methylamino)propyl]carbamate CAS No. 1621608-56-7](/img/no-structure.png)
benzyl N-methyl-N-[3-(methylamino)propyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl N-methyl-N-[3-(methylamino)propyl]carbamate (benzylcarbamate) is an organic compound derived from the benzylcarbamic acid ester family. It is a white crystalline solid with a melting point of 156-157°C. It is soluble in water, ethanol and methanol, and is insoluble in ether and benzene. Benzylcarbamate has a variety of uses, including as a synthetic intermediate, a reagent in organic synthesis, and a biochemical and physiological agent.
Wirkmechanismus
Benzylcarbamate acts as a substrate for various proteases and other enzymes. It is hydrolyzed by proteases to form benzylcarbamic acid and methylamine. The methylamine is then further hydrolyzed to form ammonia and formic acid. The benzylcarbamic acid is further hydrolyzed to form the corresponding benzyl alcohol and carbon dioxide.
Biochemical and Physiological Effects
Benzylcarbamate has been shown to have anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial properties. It has also been shown to have anticonvulsant, anxiolytic, and antidepressant effects. Additionally, benzylcarbamate has been shown to have an effect on the central nervous system, as well as a protective effect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
Benzylcarbamate is a versatile compound that can be used in a variety of laboratory experiments. Its ability to act as a substrate for proteases, as well as its anti-inflammatory, anti-tumor, and anti-bacterial properties, make it a valuable tool for research. However, it is important to note that benzylcarbamate is a toxic compound and should be handled with caution.
Zukünftige Richtungen
There are a number of potential future directions for research involving benzylcarbamate. These include further studies on its biochemical and physiological effects, as well as its potential use in drug delivery systems. Additionally, further research could be conducted on its use as a reagent in organic synthesis, as well as its potential use in the synthesis of peptide-based drug delivery systems. Finally, further research could be conducted on its use as a reagent for the synthesis of cyclic peptides and heterocyclic compounds.
Synthesemethoden
Benzylcarbamate can be synthesized by reacting benzylchloride with methylamine in the presence of a base such as potassium carbonate. This reaction is conducted in an inert atmosphere such as nitrogen or argon. The reaction is exothermic and can be monitored by gas chromatography.
Wissenschaftliche Forschungsanwendungen
Benzylcarbamate is used in a variety of scientific research applications. It is used as a reagent for the synthesis of peptides, peptidomimetics and peptidomimetic inhibitors. It is also used as a substrate for the detection of proteases, as well as for the synthesis of cyclic peptides and heterocyclic compounds. Additionally, it is used as a reagent for the synthesis of peptide-based drug delivery systems.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for benzyl N-methyl-N-[3-(methylamino)propyl]carbamate involves the reaction of benzyl chloroformate with N-methyl-3-aminopropylamine, followed by the addition of methylamine. The resulting product is then treated with carbamic acid to yield the final compound.", "Starting Materials": [ "Benzyl chloroformate", "N-methyl-3-aminopropylamine", "Methylamine", "Carbamic acid" ], "Reaction": [ "Step 1: Benzyl chloroformate is added to a solution of N-methyl-3-aminopropylamine in anhydrous dichloromethane.", "Step 2: The reaction mixture is stirred at room temperature for several hours until complete consumption of benzyl chloroformate is observed.", "Step 3: Methylamine is added dropwise to the reaction mixture and stirred for an additional hour.", "Step 4: The solvent is removed under reduced pressure and the resulting residue is dissolved in diethyl ether.", "Step 5: Carbamic acid is added to the ether solution and the mixture is stirred at room temperature for several hours.", "Step 6: The solvent is removed under reduced pressure and the resulting residue is purified by column chromatography to yield benzyl N-methyl-N-[3-(methylamino)propyl]carbamate as a white solid." ] } | |
CAS-Nummer |
1621608-56-7 |
Produktname |
benzyl N-methyl-N-[3-(methylamino)propyl]carbamate |
Molekularformel |
C13H20N2O2 |
Molekulargewicht |
236.3 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



